(E,E)-3,5-octadien-2-one

Description

Contextualization within Conjugated Dienones and Related Organic Structures

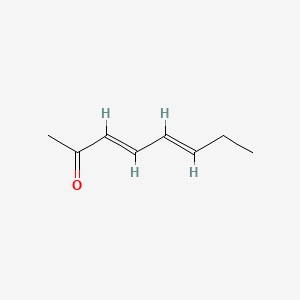

(E,E)-3,5-Octadien-2-one belongs to the class of organic compounds known as dienones, specifically a conjugated dienone. wikipedia.org The structure is characterized by an eight-carbon chain featuring a ketone functional group at the second carbon position (C2) and two carbon-carbon double bonds at the third (C3) and fifth (C5) positions.

The term "conjugated" signifies that the double bonds are separated by a single bond. This arrangement results in a system of overlapping p-orbitals across the C3 to C6 segment and the carbonyl group. This electron delocalization has profound effects on the molecule's properties:

Electronic Properties : Conjugation lowers the energy of the molecule, increasing its stability compared to non-conjugated isomers. It also decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which influences its spectroscopic properties, such as the absorption of ultraviolet light.

Reactivity : The conjugated system creates multiple reactive sites. The carbonyl carbon and the carbons at the 3 and 5 positions are electrophilic, making them susceptible to nucleophilic attack, including Michael additions. researchgate.net The extended π-system allows the molecule to undergo various chemical transformations, including oxidation, reduction, and cycloaddition reactions. rsc.org

The parent member of the dienone class is divinyl ketone. wikipedia.org Dienones can be linear, like this compound, or cyclic, such as cyclopentadienone and cyclohexadienone derivatives (quinones). wikipedia.org The reactivity and stability of these structures are often dependent on their specific arrangement and the substituents present. iaea.org

Significance of the (E,E) Stereoisomer in Chemical and Biological Systems

Stereoisomerism plays a critical role in the function and properties of molecules. In 3,5-octadien-2-one, the two double bonds can exist in different geometric configurations, leading to four possible stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notations describe the spatial orientation of substituents around the double bonds. studymind.co.uk

The (E,E) isomer, also referred to as the trans,trans isomer, is particularly significant for several reasons:

Thermodynamic Stability : The (E,E) configuration is generally the most thermodynamically stable of the four stereoisomers due to reduced steric hindrance. The substituents on the double bonds are positioned on opposite sides, minimizing repulsive forces between them.

Distinct Physical and Chemical Properties : The specific geometry of the (E,E) isomer influences its physical properties, such as its boiling point, melting point, and spectral characteristics (e.g., NMR and IR spectra), which differ from the other stereoisomers. nist.gov Its defined three-dimensional shape is crucial for its interaction with other molecules.

Biological Specificity : In biological systems, the shape of a molecule is paramount for its activity. The (E,E) isomer of 3,5-octadien-2-one has been identified as an allomone—a type of semiochemical—for insects like the northern corn rootworm (Diabrotica barberi) and Diabrotica virgifera virgifera. pherobase.com The precise (E,E) geometry is often essential for binding to specific receptor proteins in an organism, such as an insect's antenna. libretexts.org Even minor changes in stereochemistry, such as the presence of a (E,Z) isomer, can lead to a different or non-existent biological response. libretexts.orgnih.gov For instance, while this compound is an allomone for certain rootworms, the (E,Z) isomer has been identified as a key component, along with heptanal, in creating fishy off-odors in marine oils. nih.gov

The high stereospecificity required in these biological interactions underscores the importance of the (E,E) configuration. The synthesis of a single, pure stereoisomer is often a key objective in chemical research to accurately study its biological roles. lookchem.com

Overview of Current Academic Research Trajectories on this compound

Current academic research on this compound is multifaceted, primarily focusing on its natural occurrence, synthesis, and its role in chemical ecology and food science.

Natural Product and Flavor Chemistry : A significant area of research involves the identification and quantification of this compound as a volatile organic compound (VOC) in various natural sources. It has been reported in foods and plants such as peas, tomatoes, boiled potatoes, figs, tea, and oats. chemicalbook.com It is often formed as a secondary oxidation product of polyunsaturated fatty acids. Research in this area often employs advanced analytical techniques like gas chromatography-olfactometry (GC-O) and headspace solid-phase microextraction (HS-SPME) to understand its contribution to the flavor and aroma profiles of these products.

Chemical Ecology : The role of this compound as a semiochemical is a key research trajectory. Studies have identified it as an allomone that mediates interactions between different species. pherobase.com For example, it is used by certain plants as a defense compound or by insects in their chemical communication systems. Research in this field aims to elucidate the biosynthetic pathways of this compound in organisms and to understand the specific behavioral responses it elicits in receiving organisms.

Synthetic Chemistry : The development of efficient and stereoselective synthetic routes to this compound remains an area of interest. One common laboratory and industrial method involves the aldol (B89426) condensation of acetone (B3395972) with crotonaldehyde, followed by dehydration. Research focuses on optimizing reaction conditions, often using continuous flow reactors, to maximize the yield and purity of the desired (E,E) isomer. The ability to synthesize specific isomers is crucial for confirming their identity in natural extracts and for conducting detailed biological activity studies.

Reactivity and Applications in Synthesis : The reactivity of the conjugated dienone system is also being explored. Studies investigate its behavior in various chemical reactions, including superelectrophilic activation, which can lead to the formation of complex carbocyclic structures. rsc.orgresearchgate.net This research opens up possibilities for using this compound as a building block in the synthesis of more complex organic molecules.

Chemical Compound Data

Below are tables summarizing key information for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O nih.gov |

| Molecular Weight | 124.18 g/mol nih.gov |

| IUPAC Name | (3E,5E)-octa-3,5-dien-2-one nih.gov |

| CAS Number | 30086-02-3 nih.gov |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, herbaceous chemicalbook.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₂O |

| Acetone | C₃H₆O |

| Crotonaldehyde | C₄H₆O |

| Divinyl ketone | C₅H₆O |

Structure

3D Structure

Properties

IUPAC Name |

octa-3,5-dien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRKMRFJEUFXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865527 | |

| Record name | Octa-3,5-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38284-27-4 | |

| Record name | Octa-3,5-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octa-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Aspects and Isomerism of E,e 3,5 Octadien 2 One

Elucidation of the (E,E) Configuration and its Stereochemical Implications

The designation (E,E) in (E,E)-3,5-octadien-2-one precisely defines the spatial arrangement of substituents around the two carbon-carbon double bonds located at the 3- and 5-positions of the octadiene chain. The 'E' notation, derived from the German word entgegen meaning opposite, signifies that the higher priority groups on each carbon of the double bond are on opposite sides. This "trans" configuration at both double bonds results in a more linear and extended molecular structure compared to its "cis" (Z) counterparts.

This specific stereochemistry has profound implications for the molecule's electronic and chemical behavior. The alternating single and double bonds (C=C-C=C-C=O) form a conjugated π-system, allowing for the delocalization of electrons across this entire segment of the molecule. The (E,E) configuration facilitates optimal overlap of the p-orbitals, which enhances the stability of the conjugated system. This extended conjugation in the (E,E) isomer leads to a more planar and energetically stable structure. The defined geometry of the (E,E) isomer is a critical factor in determining its reactivity in various chemical reactions, including nucleophilic additions and cycloadditions.

Conformational Analysis and Molecular Geometry Studies

The conformational landscape of this compound is primarily defined by rotation around the single bonds within its carbon backbone. Of particular significance is the rotation around the C4-C5 single bond, which connects the two double bonds. This rotation gives rise to two principal planar conformations: the s-trans and s-cis conformers.

In the s-trans conformation, the two double bonds are oriented on opposite sides of the single bond, leading to a more extended and linear geometry. Conversely, the s-cis conformation has the double bonds on the same side of the single bond. Computational studies and experimental data for analogous acyclic dienes and enones consistently indicate that the s-trans conformation is generally more stable. This preference is attributed to reduced steric hindrance between the substituents on the double bonds. masterorganicchemistry.com The planar arrangement in the s-trans conformation maximizes the overlap of p-orbitals, thereby enhancing the stability of the conjugated system.

Exploration of Isomeric Forms and their Relative Stability

Beyond the (E,E) stereoisomer, 3,5-octadien-2-one can exist in three other geometric isomeric forms: (E,Z), (Z,E), and (Z,Z). These isomers differ in the configuration around the C3=C4 and C5=C6 double bonds.

| Isomer Name | Configuration at C3=C4 | Configuration at C5=C6 |

| This compound | E (trans) | E (trans) |

| (E,Z)-3,5-octadien-2-one | E (trans) | Z (cis) |

| (Z,E)-3,5-octadien-2-one | Z (cis) | E (trans) |

| (Z,Z)-3,5-octadien-2-one | Z (cis) | Z (cis) |

The relative stability of these isomers is largely dictated by steric strain. The (E,E) isomer is generally the most stable due to its extended conformation which minimizes steric clashes between substituents. The introduction of one or more Z (cis) double bonds brings substituents into closer proximity, leading to increased steric repulsion and a corresponding decrease in stability. Therefore, the order of stability is generally expected to be:

(E,E) > (E,Z) ≈ (Z,E) > (Z,Z)

While quantitative thermodynamic data from experimental or computational studies specifically for the 3,5-octadien-2-one isomers is not widely documented, this trend is a well-established principle in the study of polyene stereochemistry. The increased steric strain in the Z-isomers can also lead to deviations from planarity as the molecule distorts to alleviate these unfavorable interactions, which in turn can reduce the efficiency of π-orbital overlap and further decrease stability.

Advanced Synthetic Methodologies for E,e 3,5 Octadien 2 One

Targeted Synthesis of the (E,E) Isomer

The synthesis of (E,E)-3,5-octadien-2-one with high stereoselectivity is crucial for its effective application. Various strategies have been developed to control the geometry of the double bonds.

A prevalent method for synthesizing 3,5-octadien-2-one involves the aldol (B89426) condensation of acetone (B3395972) with crotonaldehyde. This reaction is typically base-catalyzed, using reagents such as sodium hydroxide (B78521) or potassium hydroxide, followed by dehydration to form the conjugated diene structure. The reaction proceeds through the formation of an aldol addition product, which then undergoes elimination of a water molecule.

The dehydration step is critical for establishing the (E,E) configuration. The reaction conditions, including temperature and catalyst, play a significant role in the stereochemical outcome. libretexts.org Heating the reaction mixture generally favors the formation of the more stable conjugated enone product. libretexts.org The elimination of water can be driven to completion by removing it from the reaction mixture, thereby shifting the equilibrium towards the desired dienone. libretexts.org

Table 1: Key Steps in Aldol Condensation for this compound Synthesis

| Step | Description | Key Reagents/Conditions |

| Aldol Addition | Formation of a β-hydroxy ketone intermediate. | Acetone, Crotonaldehyde, Base (e.g., NaOH, KOH) |

| Dehydration | Elimination of water to form a conjugated system. | Heat |

Achieving high stereo- and regioselectivity is a primary goal in the synthesis of this compound. Catalytic methods offer precise control over the reaction pathways. Both metal-based and organocatalytic systems have been explored to influence the stereochemical outcome. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of stereoselective synthesis of conjugated dienones are applicable. lookchem.com For instance, palladium-catalyzed reactions are known for their ability to control double bond geometry in similar systems. researchgate.net

The choice of catalyst can influence the transition state of the reaction, favoring the formation of the thermodynamically more stable (E,E) isomer. Research in this area continues to seek more efficient and selective catalysts to minimize the formation of other stereoisomers.

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The aldol condensation route is often adapted for large-scale production.

Key considerations for industrial scale-up include:

Reactor Design: Continuous flow reactors are often preferred over batch reactors for large-scale synthesis as they allow for better control of reaction parameters and can improve yield and efficiency.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing the yield of the desired (E,E) isomer and minimizing by-product formation.

Downstream Processing: Efficient methods for purification and isolation of the final product are necessary to achieve the required purity standards.

Table 2: Industrial Scale-Up Parameters

| Parameter | Consideration | Importance |

| Reaction Type | Continuous Flow vs. Batch | Enhanced control, yield, and efficiency with continuous flow. |

| Temperature & Pressure | Precise Control | Ensures consistent production and high purity. |

| Catalyst Selection | Activity and Selectivity | Optimizes yield of the (E,E) isomer. |

| Purification | Distillation, Crystallization | Removes impurities and isolates the target compound. |

Emerging Synthetic Strategies and Novel Precursors for this compound

Research into the synthesis of this compound is ongoing, with a focus on developing more sustainable and efficient methods. This includes the exploration of novel precursors and synthetic pathways. For instance, the use of flavor precursor molecules in the presence of an iron complex has been explored to generate various flavor compounds, including this compound. google.com This suggests the potential for biocatalytic or biomimetic approaches to its synthesis.

This compound as a Synthetic Building Block

The unique chemical structure of this compound, featuring a conjugated diene and a ketone functional group, makes it a valuable intermediate in organic synthesis.

This compound serves as a versatile building block for the construction of more complex molecular architectures. Its conjugated system allows it to participate in a variety of chemical transformations, including:

Oxidation: Can be converted to epoxides or ketones.

Reduction: Can form saturated or partially saturated compounds.

Substitution Reactions: Can undergo nucleophilic substitutions.

These reactions enable the introduction of new functional groups and the extension of the carbon skeleton, facilitating the synthesis of a wide range of organic molecules.

Applications in Polymer Science and Material Synthesis

While direct, large-scale applications of This compound in polymer and material synthesis are not extensively documented in publicly available research, the broader class of conjugated dienones and molecules containing both diene and ketone functionalities are subjects of interest in materials science. These related compounds offer insights into the potential roles that this compound could play, particularly in the development of specialty polymers and functional materials. Research in this area has explored the use of dienones as ligands for coordination polymers, as components in the synthesis of functionalized polymers, and as agents in the control of polymerization processes.

Dienones as Ligands in Coordination Polymers

One area of application for dienone-containing molecules is in the construction of coordination polymers. These are materials in which metal ions are linked by organic ligands to form extended, often crystalline, networks. The specific geometry and electronic properties of the dienone ligand can influence the structure and properties of the resulting polymer.

For instance, research has been conducted on new angular exo-dentate 3,3′-bipyridyl-type ligands that incorporate a conjugated dienone system. rsc.orgrsc.org An example is 2,6-di(3-pyridylmethylidene)cyclohexanone , which has been used to synthesize a coordination polymer with silver(I) nitrate. rsc.orgrsc.org In this structure, the dienone-based ligand bridges silver ions to form polymeric chains. rsc.org The design of such ligands is a critical aspect of creating new coordination polymers with potentially unique electronic or catalytic properties. rsc.org The table below summarizes the components of this type of coordination polymer.

| Polymer Component | Chemical Name/Formula | Role in Polymer |

| Ligand | 2,6-di(3-pyridylmethylidene)cyclohexanone | Bridging organic molecule with a conjugated dienone system |

| Metal Ion | Silver(I) (Ag⁺) | Coordination center, linking the ligands |

| Counter-ion | Nitrate (NO₃⁻) | Balances the charge of the metal ion |

This table illustrates the components of a coordination polymer synthesized using a dienone-based ligand.

Functional Monomers and Polymer Synthesis

The presence of a ketone group within a diene monomer can be leveraged to synthesize functional polymers with specific properties. While not a direct polymerization of a simple dienone, long-chain diene monomers containing a ketone group have been synthesized and subsequently polymerized. For example, nona-1,8-dien-5-one has been prepared and can serve as a monomer in acyclic diene metathesis (ADMET) polymerization. nih.gov This method allows for the incorporation of the ketone functionality into the resulting polymer chain, which can be desirable for creating materials with tailored properties, such as modified rigidity or sites for further chemical reactions. nih.govnrel.gov

Furthermore, some studies have focused on the synthesis of β-ketone-containing polymers, which have shown performance advantages. For example, β-ketoadipic acid, which contains a ketone group, is explored as a monomer that may enhance the rigidity of the resulting polymer backbone. nrel.gov

Role in Controlling Polymerization

Interestingly, some dienone derivatives have been utilized not as building blocks, but as controllers of polymerization reactions. Specifically, certain quinone methide derivatives, such as 4-benzylidene-2,6-di-tert-butyl-cyclohexa-2,5-dienone , have been employed to inhibit the unwanted polymerization of styrene (B11656) monomers during industrial processes like dehydrogenation. wipo.int This highlights a specialized application of dienones within the broader field of polymer production.

Potential in Photoactive and Biological Materials

Cross-conjugated dienones are also being investigated for their potential in designing photoactive materials. semanticscholar.org These compounds can possess interesting photochemical properties, and research has explored their use in developing photoswitchable supramolecular systems. semanticscholar.org

In a different context, the influence of dienones on biological polymerization processes has been noted. Certain chalcones and related dienones have been synthesized and evaluated for their effects on the polymerization of tubulin, a protein that forms microtubules. nih.gov Some of these compounds were found to be inhibitors of tubulin polymerization, while one was observed to act as a stabilizer. nih.gov

Natural Occurrence and Biogenesis of E,e 3,5 Octadien 2 One

Biotic Sources and Distribution in Various Organisms

(E,E)-3,5-octadien-2-one is a naturally occurring compound that has been identified in a variety of organisms, ranging from terrestrial plants to marine life. Its distribution underscores its role as a product of common metabolic processes, particularly lipid metabolism.

Identification in Marine Organisms, such as Oysters

In the marine environment, this compound has been identified as a volatile compound in oysters. The FooDB database indicates that 3,5-octadien-2-one has been detected in these bivalve mollusks, although it has not been quantified. Its presence is significant as it likely contributes to the complex flavor and aroma profile of oysters, which is heavily influenced by the oxidative breakdown of rich stores of polyunsaturated fatty acids. Such volatile ketones are often products of lipid oxidation.

Detection in Pollen Samples

While this compound is found in various parts of plants, its specific detection in pollen has not been clearly substantiated in the reviewed scientific literature. Analyses of volatile organic compounds emitted by the pollen of various plants, such as roses, have identified a wide range of chemicals, but this compound is not consistently reported as a constituent mdpi.com.

Interactive Table: Documented Biotic Sources of this compound

| Organism | Common Name | Kingdom | Environment |

| Zea mays | Maize/Corn | Plantae | Terrestrial |

| Ceratophyllum demersum | Hornwort | Plantae | Aquatic |

| Matricaria chamomilla | German Chamomile | Plantae | Terrestrial |

| Crassostrea genus | Oyster | Animalia | Marine |

Biosynthetic and Degradative Pathways in Biological Systems

The formation of this compound in biological systems is intrinsically linked to the metabolism of lipids, specifically the oxidative degradation of polyunsaturated fatty acids (PUFAs).

Derivation from n-3 Polyunsaturated Fatty Acid Oxidation

The biosynthetic pathway for this compound originates with n-3 polyunsaturated fatty acids, such as α-linolenic acid (ALA) and eicosapentaenoic acid (EPA). These fatty acids are essential components of cell membranes in both plants and animals. The process is initiated by an enzymatic reaction involving lipoxygenase (LOX) nih.govnih.gov. LOX is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into PUFAs, leading to the formation of unstable fatty acid hydroperoxides nih.govnih.gov. This initial oxidation is a critical step that sets the stage for the subsequent cleavage of the fatty acid chain.

Enzymatic Biotransformations Leading to this compound

Following the formation of fatty acid hydroperoxides, a second key enzyme, hydroperoxide lyase (HPL), is involved in the pathway nih.govmdpi.com. HPLs are members of the cytochrome P450 enzyme superfamily (CYP74) and are responsible for cleaving the C-C bond adjacent to the hydroperoxide group nih.govnih.gov. This cleavage reaction breaks the long fatty acid chain into two smaller molecules: a volatile aldehyde or ketone and a corresponding oxo-acid nih.gov.

The specific identity of the resulting volatile compound, such as this compound, depends on the initial n-3 PUFA substrate and the position of the hydroperoxide group introduced by the lipoxygenase. The formation of a C8 ketone implies a specific cleavage of a larger PUFA hydroperoxide. While the precise enzymatic step-by-step reaction that exclusively yields this compound is not fully elucidated in all organisms, this lipoxygenase-hydroperoxide lyase pathway is the established mechanism for the production of a wide array of short-chain volatile compounds that serve as important signaling molecules, defense compounds, and flavor/aroma constituents in the biological world.

Presence in Food Matrices and Processed Products

Contribution to Aroma and Flavor Profiles in Teas, Seafood, and Vegetable Soybeans

This compound plays a multifaceted role in the aroma and flavor of several distinct food categories, from beverages like tea to fresh produce and seafood.

Teas: In the complex aroma profile of tea (Camellia sinensis), this compound has been identified as a notable volatile compound. While it can be detected in various types of tea, its identification is particularly prominent in oolong and black tea varieties. researchgate.net In a comparative study of 18 different teas, this compound was detected in all samples, underscoring its common occurrence across different processing methods (green, oolong, and black tea). researchgate.net Its sensory contribution in tea is often described as a "green" note. dntb.gov.ua The concentration and sensory impact of this compound, along with other volatile compounds, are key factors that differentiate the aromatic qualities of various teas. researchgate.net

Seafood: This compound has been detected in seafood, such as oysters. mdpi.com In marine-based food, the formation of this compound is often linked to the oxidation of lipids, particularly the rich supply of polyunsaturated fatty acids (PUFAs) like omega-3 fatty acids. nih.gov Its presence can contribute to both the desirable fresh notes and undesirable fishy off-flavors, depending on its concentration and the presence of other volatile compounds. nih.gov For instance, in cured seal meat, this compound was identified among the volatile ketones present. thegoodscentscompany.com

Table 1: Contribution of this compound to Aroma Profiles in Various Foods

| Food Matrix | Detected Presence | Associated Aroma/Flavor Descriptors | Reference |

|---|---|---|---|

| Tea (Oolong, Black) | Identified | Green | researchgate.netdntb.gov.ua |

| Oysters | Detected | Not specified | mdpi.com |

| Cured Seal Meat | Identified | Fatty, Ketonic | thegoodscentscompany.com |

| Vegetable Soybeans | Main Flavor Compound | Positive Aroma Contribution | nih.gov |

Formation During Food Processing and Storage, including Lipid Oxidation in Marine Oils and Autoclave Treatment

The concentration of this compound in food is not static; it can be significantly influenced by processing and storage conditions. The primary pathway for its formation is through the oxidation of lipids.

Lipid Oxidation in Marine Oils: Marine oils, renowned for their high content of omega-3 and omega-6 polyunsaturated fatty acids, are particularly susceptible to lipid oxidation. This process is a major cause of quality degradation in these oils. During oxidation, hydroperoxides are formed as primary products, which are unstable and decompose into a wide array of secondary products, including aldehydes, alcohols, and ketones. researchgate.net this compound is one such ketone that arises from these degradation pathways. The oxidation process can be accelerated by factors like heat, light, and the presence of metals. Consequently, this compound can be a marker for lipid oxidation in marine oils and related products during storage.

Formation During Autoclave and Heat Treatment: Thermal processing, such as autoclaving, steaming, or boiling, can promote the formation of this compound. High temperatures accelerate oxidative and hydrolytic reactions in lipids. researchgate.net Studies have shown that heat treatment of lipid-rich foods leads to the formation of various methyl ketones. dntb.gov.ua These ketones are considered tertiary lipid oxidation products, formed from the degradation of secondary products like deca-2,4-dienal and oct-2-enal. researchgate.netdntb.gov.ua For example, boiling is known to induce the production of ketones in edamame. Since autoclaving involves high heat and pressure, it provides conditions conducive to the thermal degradation of lipid hydroperoxides and subsequent formation of volatile ketones like this compound.

Table 2: Formation Pathways of this compound in Food

| Formation Pathway | Precursors | Conditions Favoring Formation | Food Systems | Reference |

|---|---|---|---|---|

| Lipid Oxidation | Polyunsaturated Fatty Acids (PUFAs) | Storage, exposure to oxygen, light, heat | Marine Oils, Seafood, Vegetable Soybeans | nih.gov |

| Thermal Processing (e.g., Autoclave) | Secondary Lipid Oxidation Products (e.g., alka-2,4-dienals) | High temperatures, presence of lipids | Processed Foods, Sterilized Products | researchgate.netdntb.gov.ua |

Role in Off-Flavor Development in Specific Food Systems

While this compound can contribute positively to food aroma, it is also implicated in the development of undesirable off-flavors in certain contexts. Its sensory perception is highly dependent on its concentration and the food matrix in which it is present.

The oxidation of omega-3 fatty acids in marine products can lead to the formation of this compound, which is associated with the development of "fishy" off-flavors. nih.gov In other systems, it can impart different undesirable notes. For instance, in the processing of guar gum, a common food thickener, this compound was identified as one of the compounds contributing to a grassy, earthy, and mushroom-like off-flavor. A novel processing method was noted to completely eliminate its formation, thereby improving the sensory quality of the product. This highlights the dual role of this compound as both a potential flavor enhancer and a source of off-flavors, making its formation a critical parameter to control in food processing.

Chemical Reactivity and Reaction Mechanisms of E,e 3,5 Octadien 2 One

Oxidation Reactions and Product Characterization

The presence of two carbon-carbon double bonds makes (E,E)-3,5-octadien-2-one susceptible to various oxidation reactions, with the potential for different products depending on the reagents and reaction conditions.

Epoxidation Pathways

Epoxidation of this compound involves the addition of an oxygen atom across one of the double bonds to form an epoxide. The regioselectivity of this reaction is a key consideration, as the two double bonds are not electronically equivalent. The C3=C4 double bond is conjugated directly to the electron-withdrawing carbonyl group, making it electron-poor. In contrast, the C5=C6 double bond is further from the carbonyl group and is more electron-rich.

With electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), the more nucleophilic (electron-rich) C5=C6 double bond is expected to be preferentially epoxidized. This is a common trend observed in the epoxidation of conjugated systems. The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond.

Table 1: Expected Products of Monoepoxidation of this compound

| Reactant | Reagent | Major Product | Minor Product |

|---|

The characterization of the resulting epoxides would typically be carried out using spectroscopic methods. In ¹H NMR spectroscopy, the formation of the epoxide ring would be confirmed by the appearance of signals for the protons on the oxirane ring, typically in the range of 2.5-4.5 ppm. The coupling constants between these protons would help to confirm the stereochemistry of the epoxide. IR spectroscopy would show a characteristic C-O stretching vibration for the epoxide ring, typically around 1250 cm⁻¹.

Formation of Other Ketones through Oxidative Processes

Oxidative cleavage of the double bonds in this compound can lead to the formation of smaller carbonyl compounds. Ozonolysis is a powerful method for this transformation. Treatment of the dienone with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave both double bonds, yielding a mixture of aldehydes and a keto-aldehyde.

Cleavage at the C3=C4 and C5=C6 double bonds would be expected to produce propanal, glyoxal, and 2-oxobutanal. The specific fragments formed depend on which bonds are cleaved.

Table 2: Expected Products of Ozonolysis of this compound with Reductive Workup

| Reactant | Reagents | Expected Products |

|---|

Characterization of these products would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the volatile carbonyl compounds based on their mass spectra.

Reduction Chemistry and Derivative Formation of this compound

The reduction of this compound can target either the carbonyl group, the carbon-carbon double bonds, or both, depending on the reducing agent and reaction conditions.

With sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, selective reduction of the ketone to a secondary alcohol is the most likely outcome, affording (E,E)-3,5-octadien-2-ol. This is an example of a 1,2-reduction, where the hydride attacks the carbonyl carbon.

Catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C) is a more powerful reduction method that can reduce both the double bonds and the carbonyl group. Stepwise reduction is possible, where the double bonds are typically reduced first, followed by the carbonyl group at higher pressures or longer reaction times. Complete hydrogenation would yield 2-octanol.

Table 3: Potential Reduction Products of this compound

| Reactant | Reagent | Major Product |

|---|---|---|

| This compound | NaBH₄, Methanol | (E,E)-3,5-Octadien-2-ol |

| This compound | H₂, Pd/C (mild conditions) | (E)-5-Octen-2-one |

The formation of these derivatives can be monitored by the disappearance of the carbonyl stretch in the IR spectrum and the appearance of a broad O-H stretch for the alcohol. ¹H NMR would show the appearance of a new proton signal for the CH-OH group.

Nucleophilic Addition and Substitution Reactions Involving the Dienone Moiety

The conjugated system of this compound provides two main sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the C5 carbon (a 1,6-conjugate addition, a type of Michael addition). The regioselectivity of the addition is influenced by the nature of the nucleophile.

"Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon. "Soft" nucleophiles, such as organocuprates (Gilman reagents), amines, and thiols, generally favor 1,4- or 1,6-conjugate addition. In the case of this dienone, attack at the C5 position is sterically less hindered and leads to a thermodynamically stable enolate intermediate.

For example, the reaction with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to proceed via a 1,6-addition mechanism, resulting in the formation of a new carbon-carbon bond at the C5 position. Subsequent protonation of the enolate intermediate would yield a β,γ-unsaturated ketone.

Cycloaddition Reactions and Pericyclic Processes

The conjugated diene system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the dienone can act as the diene component, reacting with a dienophile (an alkene or alkyne).

For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. This compound can readily adopt this conformation. The presence of the electron-withdrawing acetyl group on the diene system influences its reactivity. Typically, Diels-Alder reactions are most efficient with an electron-rich diene and an electron-poor dienophile. However, "inverse-electron-demand" Diels-Alder reactions are also possible with an electron-poor diene and an electron-rich dienophile.

When reacting with a strong dienophile, such as maleic anhydride, this compound would be expected to form a cyclohexene (B86901) derivative. The stereochemistry of the substituents on the dienophile is retained in the product.

Photochemical Transformations of the Conjugated Dienone System

Upon absorption of ultraviolet (UV) light, conjugated dienones like this compound can undergo various photochemical transformations. The extended π-system allows for the absorption of UV radiation, leading to the promotion of an electron from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital (a π → π* or n → π* transition).

One common photochemical reaction for conjugated dienes is E/Z (cis/trans) isomerization. Irradiation of the (E,E)-isomer could lead to the formation of other stereoisomers, such as the (E,Z), (Z,E), and (Z,Z) isomers, until a photostationary state is reached.

Another potential photochemical reaction is a [2+2] cycloaddition. This can occur either intermolecularly, between two molecules of the dienone, to form a cyclobutane (B1203170) dimer, or intramolecularly if the geometry of an excited state allows for it, though this is less likely for an acyclic dienone. These reactions proceed through an excited triplet state and can lead to complex product mixtures.

Reaction Kinetics and Mechanistic Elucidation Studies of this compound

The study of reaction kinetics and the elucidation of reaction mechanisms provide fundamental insights into the chemical behavior of a compound. For this compound, a conjugated dienone, its reactivity is governed by the presence of the α,β-unsaturated ketone functional group and the extended π-system. While specific kinetic data and detailed mechanistic studies exclusively for this compound are not extensively available in publicly accessible literature, general principles of related compounds can be applied to understand its probable chemical transformations.

The reactivity of α,β-unsaturated ketones is characterized by several key reaction types, including nucleophilic additions, cycloadditions, and photochemical rearrangements. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the reactant, solvent, temperature, and the presence of catalysts.

General Reaction Mechanisms Relevant to this compound:

Michael Addition (1,4-Conjugate Addition): This is a characteristic reaction of α,β-unsaturated carbonyl compounds. A nucleophile adds to the β-carbon of the conjugated system, leading to the formation of an enolate intermediate, which is then protonated. The reaction is typically thermodynamically controlled.

Diels-Alder Reaction: As a conjugated diene system, the dienone can potentially act as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile. The stereochemistry and regioselectivity of this reaction are governed by the principles of orbital symmetry.

Photochemical Reactions: Upon absorption of ultraviolet light, α,β-unsaturated ketones can undergo a variety of photochemical transformations, such as isomerization, cyclization, and rearrangement. These reactions often proceed through excited triplet states.

Reaction Kinetics Data:

Detailed experimental kinetic data, such as rate constants, activation energies, and Arrhenius parameters, for reactions involving this compound are not readily found in the surveyed scientific literature. However, to illustrate the type of data that would be relevant, the following tables present hypothetical kinetic data for representative reactions of a generic dienone.

Table 1: Hypothetical Rate Constants for the Michael Addition of a Nucleophile to a Dienone at Various Temperatures

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 1.2 x 10⁻³ |

| 35 | 2.5 x 10⁻³ |

| 45 | 5.0 x 10⁻³ |

| 55 | 9.8 x 10⁻³ |

Table 2: Hypothetical Activation Parameters for a Diels-Alder Reaction of a Dienone

| Parameter | Value |

| Activation Energy (Ea) | 75 kJ/mol |

| Pre-exponential Factor (A) | 1.5 x 10⁸ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 72 kJ/mol |

| Entropy of Activation (ΔS‡) | -120 J/(mol·K) |

Mechanistic Elucidation Studies:

The elucidation of reaction mechanisms for compounds like this compound would typically involve a combination of experimental and computational techniques:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to identify reaction intermediates and final products, providing clues about the reaction pathway.

Isotope Labeling Studies: By replacing specific atoms in the reactant with their isotopes (e.g., ¹³C, ²H), the movement of these atoms throughout the reaction can be traced, helping to confirm or refute proposed mechanisms.

While specific studies on this compound are scarce, research on related linear conjugated dienones has provided insights into their behavior under certain conditions. For instance, studies on the reactions of similar dienone structures with arenes under superelectrophilic activation have shown the formation of various products through complex carbocationic intermediates. rsc.org The mechanisms of such transformations are often elucidated through a combination of product analysis and computational modeling.

Biological Functions and Ecological Roles of E,e 3,5 Octadien 2 One Non Human Focus

Semiochemical Activity in Invertebrate Communication

Semiochemicals are signaling chemicals used by organisms to convey information. (E,E)-3,5-octadien-2-one has been identified as a key semiochemical in the interactions between plants and insects, particularly in agricultural ecosystems.

Pheromonal Functions in Insect Species

While this compound is a known volatile from maize (Zea mays), current scientific literature does not provide direct evidence of it functioning as a sex pheromone to attract male moths (Lepidoptera) in this context. Pheromones are typically species-specific chemical signals that trigger a social response in members of the same species. Research on lepidopteran sex pheromones has identified a wide array of compounds, but this compound is not prominently listed among them for attracting male moths associated with Zea mays.

Allomonal and Kairomonal Interactions with Agricultural Pests

This compound plays a more clearly defined role in the chemical communication involving agricultural pests such as the Western Corn Rootworm (Diabrotica virgifera virgifera). The interactions are complex and can be classified as both allomonal and kairomonal.

Allomones are chemical substances that benefit the emitter by modifying the behavior of the receiver. In the context of the maize plant, the emission of this compound could be part of a defensive blend. Research has shown that while this compound elicits a strong electrophysiological response in the antennae of the Western Corn Rootworm, it is not attractive to the insect on its own. In fact, a mixture of this compound with other maize silk volatiles, such as 2-tridecanone and (E,Z)-2,6-nonadienal, has been found to significantly reduce the capture of Western Corn Rootworm adults in traps baited with a standard lure. This suggests a potential repellent or deterrent effect, which would benefit the maize plant by discouraging pest presence.

Kairomones are chemical substances that benefit the receiver at the expense of the emitter. While this compound as part of a mixture can be repellent, its detection by the Western Corn Rootworm still provides the insect with information about the presence of a potential host plant. The ability of the rootworm to detect this compound, even if it doesn't lead to attraction, is an example of a kairomonal interaction, as the insect is "eavesdropping" on the plant's chemical signals.

The following table summarizes the observed behavioral responses of the Western Corn Rootworm to this compound and related compounds.

| Compound/Mixture | Insect Species | Observed Behavioral Response |

|---|---|---|

| This compound (alone) | Western Corn Rootworm (Diabrotica virgifera virgifera) | Not attractive |

| Mixture of this compound, 2-tridecanone, and (E,Z)-2,6-nonadienal | Western Corn Rootworm (Diabrotica virgifera virgifera) | Reduced capture in traps with standard lure (potential repellency) |

| This compound | Northern Corn Rootworm (Diabrotica barberi) | Slight attraction in some studies |

Chemosensory Perception and Electroantennogram (EAG) Responses in Insects

Insects perceive volatile chemical cues from their environment through olfactory receptor neurons located on their antennae. The electroantennogram (EAG) is a technique used to measure the electrical response of these neurons to specific volatile compounds. Studies have consistently shown that this compound is a highly EAG-active component for the Western Corn Rootworm.

Solvent extracts of senescing maize silks, which are attractive to adult Western Corn Rootworms, have been analyzed to identify the primary EAG-active components. Through sequential fractionation and analysis, this compound was identified as one of the key compounds eliciting strong EAG responses. This indicates that the olfactory system of the Western Corn Rootworm is highly sensitive to this particular molecule. The strong EAG response, however, does not directly correlate with attraction, highlighting the complexity of insect behavior, which is often mediated by specific ratios of multiple compounds rather than a single chemical cue.

Antimicrobial Properties and Efficacy Studies

While specific studies on the antimicrobial activity of this compound against the bacterial strains Escherichia coli, Staphylococcus aureus, and Bacillus subtilis are not available in the current body of scientific literature, the chemical structure of the compound allows for proposed mechanisms of action based on the known antimicrobial properties of related α,β-unsaturated ketones.

Inhibitory Effects Against Specific Bacterial Strains

There is currently no published research that specifically details the inhibitory effects of this compound on the growth of Escherichia coli, Staphylococcus aureus, or Bacillus subtilis. Therefore, no data on minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) for this specific compound against these bacteria can be provided.

Proposed Molecular Mechanisms of Antimicrobial Action

Based on its chemical structure as an α,β-unsaturated ketone, this compound is proposed to exert antimicrobial effects through mechanisms similar to other compounds in this class. The key feature of these molecules is the presence of a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. This arrangement creates an electrophilic β-carbon, making it susceptible to nucleophilic attack.

The proposed molecular mechanisms of antimicrobial action include:

Interaction with Bacterial Cell Membranes: The lipophilic nature of this compound would allow it to partition into the lipid bilayer of bacterial cell membranes. This can disrupt the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Cellular Enzymes and Proteins: The electrophilic β-carbon of the α,β-unsaturated ketone system can react with nucleophilic groups present in amino acid residues of proteins, particularly the thiol groups of cysteine. This process, known as Michael addition, can lead to the formation of covalent bonds with key enzymes and proteins, thereby inactivating them. The inhibition of enzymes involved in critical metabolic pathways or cellular processes can have a bacteriostatic or bactericidal effect.

Disruption of Electron Transport and Energy Production: By interfering with membrane-bound enzymes and proteins, this compound could potentially disrupt the electron transport chain and inhibit ATP synthesis, depriving the bacterial cell of the energy required for survival.

The following table outlines the proposed mechanisms of antimicrobial action for α,β-unsaturated ketones, which are likely applicable to this compound.

| Proposed Mechanism | Molecular Target | Potential Effect on Bacteria |

|---|---|---|

| Membrane Disruption | Lipid bilayer of the cell membrane | Increased permeability, leakage of cellular contents, cell lysis |

| Michael Addition | Thiol groups of cysteine residues in enzymes and proteins | Inactivation of essential enzymes, disruption of metabolic pathways |

| Inhibition of Energy Metabolism | Components of the electron transport chain | Reduced ATP production, inhibition of cellular processes |

It is important to reiterate that these mechanisms are proposed based on the chemical properties of α,β-unsaturated ketones and require empirical validation through specific studies on this compound.

Role in Plant-Pest Interactions and Defense Mechanisms

Similarly, German chamomile (Matricaria chamomilla) is recognized for its production of a diverse array of secondary metabolites, including this compound. The essential oils of chamomile have been noted for their insecticidal and repellent properties against various pests. nih.govresearchgate.netresearchgate.netthieme-connect.com Although studies have often focused on more abundant compounds within the essential oil, the presence of this compound indicates that it may play a synergistic or independent role in deterring herbivores. Further research is needed to isolate the specific effects of this compound on insect behavior and physiology.

The table below summarizes the documented presence of this compound in plants with known defensive strategies against pests.

| Plant Species | Documented Presence of this compound | Known Defense Mechanisms |

| Zea mays (Maize) | Yes | Release of herbivore-induced volatiles to attract parasitoids. nih.govresearchgate.netscielo.org.pefrontiersin.org |

| Matricaria chamomilla (German Chamomile) | Yes | Production of essential oils with insecticidal and repellent properties. nih.govresearchgate.netresearchgate.netthieme-connect.com |

Other Documented Ecological Impacts and Interspecies Interactions

Beyond direct defense against pests, this compound is implicated in other forms of ecological interactions, notably allelopathy. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

The aquatic plant Ceratophyllum demersum, a known producer of this compound, exhibits strong allelopathic activity. scielo.brd-nb.infouni-konstanz.descielo.brresearchgate.net This submerged macrophyte is known to release chemical compounds that inhibit the growth of phytoplankton, including cyanobacteria. scielo.brscielo.br This allelopathic capability allows C. demersum to outcompete other aquatic organisms for resources like light and nutrients. While the specific allelochemicals responsible for this effect are numerous and their interactions complex, the presence of this compound in this plant suggests it may contribute to its allelopathic potential.

The potential for this compound to act as a kairomone, a chemical signal that benefits the receiver of a different species, is an area of active scientific inquiry. Kairomones can be used by predators or parasitoids to locate their hosts. researchgate.net Given that herbivore-induced plant volatiles can act as kairomones for the natural enemies of herbivores, it is plausible that this compound could function in this capacity, although direct evidence is currently lacking.

The table below outlines the other documented ecological roles of plants known to produce this compound.

| Plant Species | Documented Presence of this compound | Other Ecological Interactions |

| Ceratophyllum demersum (Hornwort) | Yes | Allelopathic inhibition of phytoplankton growth. scielo.brd-nb.infouni-konstanz.descielo.brresearchgate.net |

Advanced Analytical Techniques for Characterization and Quantification of E,e 3,5 Octadien 2 One

Chromatographic Separation Techniques

Gas chromatography is the cornerstone for separating (E,E)-3,5-octadien-2-one from complex volatile mixtures. The choice of column and detector is critical for achieving the necessary resolution and sensitivity.

Gas chromatography (GC) is a primary technique for the separation of this compound. The compound's volatility and thermal stability make it well-suited for GC analysis. Separation is typically achieved using capillary columns with various stationary phases. The selection of the stationary phase influences the retention time and separation efficiency. For instance, non-polar columns like those with a DB-5 or SE-30 stationary phase are commonly used. nist.gov The retention of the compound is often reported using the Kovats Retention Index (RI), which standardizes retention times relative to n-alkanes, aiding in its identification across different systems. nist.govnih.gov

Commonly used detectors for the analysis of this compound include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). drawellanalytical.com The FID is highly sensitive to organic compounds and provides quantitative data based on the generation of ions when the analyte is burned in a hydrogen-air flame. drawellanalytical.com For purity assessment, high-resolution capillary GC coupled with an FID detector allows for the separation of the (E,E) isomer from other geometric isomers, such as (E,Z), (Z,E), and (Z,Z) forms, as well as from other volatile compounds in a sample. nist.govnist.gov

Table 1: Reported Kovats Retention Indices for 3,5-Octadien-2-one on Various GC Columns

| Column Type | Stationary Phase | Kovats Index (I) | Reference |

|---|---|---|---|

| Capillary | DB-5 | 1052 | nist.gov |

| Capillary | DB-1 | 1063 | nist.gov |

| Capillary | SE-30 | 1048 | nist.gov |

| Standard non-polar | Various | 1057 - 1074 | nih.gov |

For exceptionally complex matrices, such as food aromas or environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.gov This technique utilizes two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). nih.gov The effluent from the first column is trapped, focused, and then periodically injected onto the second, faster-separating column.

This process generates a two-dimensional chromatogram with highly resolved peaks, which is ideal for separating co-eluting compounds. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes a powerful tool for untargeted screening and metabolomics, capable of detecting hundreds or even thousands of compounds in a single run. semanticscholar.org This approach is particularly valuable for identifying trace amounts of this compound in intricate mixtures where it might otherwise be masked by more abundant components. nih.gov The structured nature of the GCxGC chromatogram, where chemically similar compounds elute in specific patterns, further aids in the tentative identification of unknowns.

Mass Spectrometry (MS) Based Identification and Structure Elucidation

Mass spectrometry is indispensable for the definitive identification and structural confirmation of this compound following chromatographic separation.

Electron Ionization (EI) is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern, which serves as a molecular fingerprint. When this compound is subjected to EI (typically at 70 eV), it fragments in a predictable manner. The resulting mass spectrum can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.govnist.gov The molecular ion peak ([M]+) is observed at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight. nist.gov The analysis of the fragmentation pattern provides structural information.

Table 2: Characteristic Electron Ionization (EI) Mass Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Description | Reference |

|---|---|---|---|

| 95 | Top Peak | Likely loss of an ethyl group (-CH2CH3) | nih.gov |

| 43 | 2nd Highest | Often corresponds to the acetyl cation ([CH3CO]+) | nih.gov |

| 81 | 3rd Highest | Further fragmentation of the parent structure | nih.gov |

While EI-MS is excellent for library matching, soft ionization techniques like Chemical Ionization (CI-MS) can provide complementary information. CI is less energetic and typically results in a less fragmented spectrum, with a more prominent protonated molecule peak ([M+H]+ at m/z 125). This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent.

Tandem mass spectrometry (MS/MS) offers another layer of specificity and structural confirmation. In an MS/MS experiment, the molecular ion or a specific fragment ion of this compound is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a daughter ion spectrum that is highly specific to the parent ion's structure. This technique is invaluable for distinguishing between isomers that might have similar retention times and primary mass spectra, thus providing unambiguous identification, especially in complex samples.

Olfactometric Analysis (GC-O) for Aroma Activity Profiling and Key Odorant Identification

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As the separated compounds elute from the GC column, the effluent is split between a chemical detector (like MS or FID) and a sniffing port, where a trained panelist assesses the odor. mdpi.com

Table 3: Aroma Profile of this compound

| Descriptor | Description of Aroma | Context | Reference |

|---|---|---|---|

| Fruity | A general sweet, ripe fruit note | At 1.00% in dipropylene glycol | flavscents.com |

| Green | Reminiscent of fresh-cut grass or leaves | At 1.00% in dipropylene glycol | flavscents.comfoodb.ca |

| Grassy | A sharp, herbaceous scent | At 1.00% in dipropylene glycol | flavscents.comfoodb.ca |

| Pungent, Herbaceous | A strong, herbal character | General description | chemicalbook.com |

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information regarding its stereochemistry, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is particularly useful for confirming the E,E stereochemistry of the double bonds. The coupling constants (J-values) between the vinylic protons are characteristic of their relative geometry. For protons on a double bond, a large coupling constant (typically 11-18 Hz) is indicative of a trans (or E) configuration, while a smaller coupling constant (6-14 Hz) suggests a cis (or Z) configuration. In the case of this compound, the protons on the C3=C4 and C5=C6 double bonds are expected to exhibit large J-values consistent with their E configuration.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CH₃-C=O) | 2.1 - 2.3 | Singlet (s) | N/A |

| H3 | 6.0 - 6.2 | Doublet (d) | ~15-16 |

| H4 | 7.2 - 7.4 | Doublet of Doublets (dd) | ~15-16, ~10-11 |

| H5 | 6.2 - 6.4 | Doublet of Doublets (dd) | ~15-16, ~10-11 |

| H6 | 6.0 - 6.2 | Doublet of Triplets (dt) | ~15-16, ~7 |

| H7 (CH₂) | 2.1 - 2.3 | Quintet (quint) | ~7 |

| H8 (CH₃) | 1.0 - 1.2 | Triplet (t) | ~7 |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | 25 - 30 |

| C2 (C=O) | 195 - 200 |

| C3 | 130 - 135 |

| C4 | 140 - 145 |

| C5 | 128 - 133 |

| C6 | 145 - 150 |

| C7 (CH₂) | 25 - 30 |

| C8 (CH₃) | 12 - 15 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of the α,β-unsaturated ketone system.

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. In a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. However, conjugation with a C=C double bond, as seen in enones, lowers the vibrational frequency due to resonance, which decreases the double-bond character of the carbonyl group. For α,β-unsaturated ketones, this absorption is shifted to a lower wavenumber, generally appearing in the range of 1650–1700 cm⁻¹. ox.ac.uk The extended conjugation in the dienone system of this compound would place the C=O stretch firmly within this range.

Another key feature is the C=C stretching vibration of the conjugated diene system, which is expected to appear in the 1600–1650 cm⁻¹ region. The spectrum will also show C-H stretching vibrations for the sp³ hybridized methyl and methylene (B1212753) groups just below 3000 cm⁻¹ and for the sp² hybridized vinylic protons just above 3000 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Conjugated Ketone) | Stretch | 1650 - 1700 | Strong |

| C=C (Conjugated Alkene) | Stretch | 1600 - 1650 | Medium to Strong |

| C-H (sp² Vinylic) | Stretch | 3010 - 3100 | Medium |

| C-H (sp³ Alkyl) | Stretch | 2850 - 3000 | Medium |

| C-H (Alkene) | Bend (out-of-plane) | 960 - 990 (trans) | Strong |

Sample Preparation Methodologies for Complex Matrices

The accurate analysis of this compound, which is often present at low concentrations in complex food or biological matrices, necessitates effective sample preparation to isolate and concentrate the analyte prior to instrumental analysis.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique widely used for the extraction of volatile and semi-volatile organic compounds from various sample matrices. uu.nl The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. msu.edu

The efficiency of HS-SPME is dependent on several factors that must be optimized for a given analyte and matrix:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, as it can trap a wide range of volatile compounds. msu.edu

Extraction Temperature and Time: Increasing the sample temperature enhances the vapor pressure of the analytes, promoting their transfer into the headspace and accelerating extraction kinetics. However, excessive heat can potentially lead to thermal degradation or artifact formation. The extraction time must be sufficient to allow equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. youtube.com

Sample Matrix Effects: The presence of salts (salting-out effect) or adjustments in pH can be used to decrease the solubility of the analyte in the aqueous phase, thereby increasing its concentration in the headspace and improving extraction efficiency.

HS-SPME is particularly advantageous for profiling the complete volatile composition of a sample, providing a comprehensive "fingerprint" that can be used for quality control or characterization purposes. uni.luresearchgate.net

For trace-level analysis, more advanced and highly sensitive extraction techniques may be required to achieve the necessary pre-concentration.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but utilizes a much larger volume of the sorptive phase (typically polydimethylsiloxane, PDMS) coated onto a magnetic stir bar. thegoodscentscompany.com The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted into the PDMS coating. Due to the larger phase volume, SBSE offers a significantly higher extraction capacity and sensitivity compared to SPME, making it ideal for ultra-trace analysis. nist.gov After extraction, the analytes are typically recovered via thermal desorption for GC analysis or liquid desorption for HPLC analysis. thegoodscentscompany.com

Single Drop Microextraction (SDME): SDME is a miniaturized liquid-liquid extraction technique that uses a single micro-liter drop of an organic solvent to extract analytes from an aqueous sample. The drop can be suspended from the tip of a microsyringe needle either directly immersed in the sample or in the headspace above it (HS-SDME). This method is inexpensive, simple, and drastically reduces solvent consumption. It provides high enrichment factors due to the favorable phase ratio.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (10-20 MPa) to extract analytes from solid or semi-solid samples. auremn.org These conditions increase the solubility and mass transfer rate of the analytes, resulting in rapid and efficient extractions with reduced solvent volume compared to traditional methods like Soxhlet extraction. PLE is a powerful tool for exhaustive extraction of semi-volatile compounds from complex matrices.

Quantitative Analysis Method Development and Validation

Developing a robust quantitative method is essential for accurately determining the concentration of this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for this purpose. A rigorous validation process is required to ensure the method is reliable, accurate, and precise.

Method validation involves assessing several key performance characteristics according to established guidelines:

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations to construct a calibration curve. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.0 (typically >0.99) indicates good linearity. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate and precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, typically defined at a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10:1 or determined through the analysis of low-concentration spiked samples.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies by analyzing a sample matrix spiked with a known amount of the analyte. The recovery is calculated as the percentage of the measured amount relative to the spiked amount, with typical acceptance criteria falling within 80-120%.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short time, while intermediate precision (inter-day precision) evaluates it over different days, with different analysts or equipment.

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. In GC-MS, selectivity is achieved through both the chromatographic separation of compounds and the unique mass spectrum of the target analyte.

Internal Standard (IS) Use: To compensate for variations in sample preparation and instrument response, an internal standard is often used. An ideal IS is a compound that is chemically similar to the analyte but not present in the sample. Isotopically labeled analogues of the analyte are often the best choice. The IS is added at a known concentration to all samples, calibrators, and controls, and quantification is based on the ratio of the analyte peak area to the IS peak area. stackexchange.com

Interactive Table 4: Typical Validation Parameters for a Quantitative GC-MS Method

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response to concentration. |

| Range | Covers expected sample concentrations | Defines the concentration limits of the method. |

| Accuracy (% Recovery) | 80 - 120% | Measures how close the result is to the true value. |

| Precision (RSD) | < 15% | Measures the repeatability of the results. |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | Determines the lowest detectable concentration. |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Determines the lowest quantifiable concentration. |

External and Internal Standard Methodologies in Trace Quantification

The quantification of this compound at trace levels, typically in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, heavily relies on chromatographic techniques, primarily gas chromatography (GC) coupled with mass spectrometry (MS). To ensure accuracy and precision in these measurements, calibration with standard compounds is essential. Two primary methodologies are employed: the external standard method and the internal standard method.

External Standard Method: This approach involves creating a calibration curve by analyzing a series of standard solutions of this compound at known concentrations. The response of the analytical instrument (e.g., the peak area from a GC-MS chromatogram) is plotted against the corresponding concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

While straightforward, the external standard method is susceptible to variations in instrument performance and sample preparation. Factors such as injection volume variability and matrix effects (where other components in the sample interfere with the analyte's signal) can lead to inaccurate results.

Internal Standard Method: To overcome the limitations of the external standard method, the internal standard method is widely used. This technique involves adding a known amount of a specific compound, the internal standard, to both the calibration standards and the unknown samples before analysis. The internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample.

For the quantification of this compound, an ideal internal standard would be a structurally similar compound that exhibits comparable chromatographic behavior and ionization efficiency in the mass spectrometer. A particularly powerful variation of the internal standard method is the stable isotope dilution assay (SIDA) . This "gold standard" technique utilizes a stable isotope-labeled version of the analyte, such as deuterated this compound, as the internal standard. Because the isotopically labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and losses during sample preparation. This col-elution and identical chemical behavior allow for highly accurate and precise quantification, as the ratio of the analyte's signal to the internal standard's signal is used for calculation, effectively canceling out most sources of error.

For instance, in the quantification of a similar volatile ketone, 5-methyl-(E)-2-hepten-4-one, a stable isotope dilution assay was successfully developed using its deuterated counterpart. This approach has been shown to be highly effective for the accurate quantification of flavor compounds in complex food matrices.

The selection of an appropriate internal standard is critical for the success of the method. The following table outlines key considerations for internal standard selection in the analysis of this compound.

| Criteria for Internal Standard Selection | Rationale | Example for this compound |

| Chemical Similarity | Ensures similar behavior during sample preparation and analysis. | A deuterated form of this compound or another C8 unsaturated ketone. |

| Chromatographic Resolution | The internal standard's peak should be well-separated from other sample components but close to the analyte's peak. | A compound with a slightly different retention time that does not co-elute with interfering matrix components. |